molecular formula C26H38O3P2 B11829510 ((2S,3S)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)di-tert-butylphosphine oxide

((2S,3S)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)di-tert-butylphosphine oxide

Cat. No.: B11829510
M. Wt: 460.5 g/mol
InChI Key: GTKZLBRRROWCSC-JHOBJCJYSA-N
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Description

The compound ((2S,3S)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide is a chiral phosphine oxide derivative featuring a dihydrobenzooxaphosphole core. Its structure includes a benzyloxy group at position 4, a tert-butyl group at position 3, and two tert-butylphosphine oxide moieties. The (2S,3S) stereochemistry confers asymmetry, making it valuable in enantioselective catalysis and ligand design.

Properties

Molecular Formula

C26H38O3P2

Molecular Weight

460.5 g/mol

IUPAC Name

(2S,3S)-3-tert-butyl-2-ditert-butylphosphoryl-4-phenylmethoxy-2H-1,3-benzoxaphosphole

InChI

InChI=1S/C26H38O3P2/c1-24(2,3)30-22-20(28-18-19-14-11-10-12-15-19)16-13-17-21(22)29-23(30)31(27,25(4,5)6)26(7,8)9/h10-17,23H,18H2,1-9H3/t23-,30-/m0/s1

InChI Key

GTKZLBRRROWCSC-JHOBJCJYSA-N

Isomeric SMILES

CC(C)(C)[P@@]1[C@H](OC2=C1C(=CC=C2)OCC3=CC=CC=C3)P(=O)(C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)P1C(OC2=C1C(=CC=C2)OCC3=CC=CC=C3)P(=O)(C(C)(C)C)C(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of ((2S,3S)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide typically involves multiple steps, including the formation of the oxaphosphol ring and the introduction of the benzyloxy and tert-butyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry and yield. Industrial production methods may involve optimization of these synthetic routes to achieve higher efficiency and scalability.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized under specific conditions to form corresponding benzoic acid derivatives.

    Reduction: The oxaphosphol ring can be reduced to form simpler phosphine derivatives.

    Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

((2S,3S)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide has several scientific research applications:

    Chemistry: It is used as a ligand in various catalytic reactions, including hydrogenation and cross-coupling reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Its potential as a therapeutic agent is being explored, particularly in the context of its ability to modulate specific biochemical pathways.

    Industry: The compound is used in the synthesis of advanced materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism by which ((2S,3S)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide exerts its effects involves its interaction with specific molecular targets. The benzyloxy group can form hydrogen bonds with target molecules, while the oxaphosphol ring can participate in coordination chemistry. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name (Abbreviated) Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound Benzyloxy C23H37O3P2* ~442.5 (calculated) Hypothesized use in chiral catalysis; steric bulk from benzyloxy enhances enantioselectivity.
Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-(dimethylamino)-...) Dimethylamino C21H37NO2P2 397.47 Polar amino group improves solubility; potential ligand in coordination chemistry.
((2S,3S)-4-(tert-Butoxy)-3-(tert-butyl)-...) tert-Butoxy C23H40O3P2 530.62 High purity (97%, 99% ee); used in stereoselective synthesis.
2-((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-...) 2,6-Dimethoxyphenyl C26H29O3P 420.48 (calculated) Applications in medicinal chemistry (phosphine oxide-based pharmacophores).
(2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-... Anthracen-9-yl C26H25OP 376.45 Optoelectronic applications due to extended π-conjugation.
Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-methoxy-...) Methoxy C21H37O3P2 397.47 (calculated) Commercial availability; used in ligand libraries.

*Calculated molecular weight based on formula.

Key Comparative Insights

  • Anthracenyl-substituted analogs (e.g., ) exhibit unique optoelectronic properties due to aromatic π-systems, unlike alkyl or alkoxy variants .
  • Solubility and Stability: Compounds with polar substituents (e.g., dimethylamino in ) demonstrate improved solubility in polar solvents, whereas tert-butyl groups enhance thermal stability . Storage conditions vary: tert-butoxy derivatives require inert atmospheres (2–8°C), while anthracenyl analogs are stable at room temperature .
  • Applications: Catalysis: Methoxy and tert-butoxy derivatives are prevalent in asymmetric catalysis (e.g., hydrogenation), while dimethylamino variants may act as Lewis basic ligands . Medicinal Chemistry: 2,6-Dimethoxyphenyl-substituted compounds show promise in drug development due to their pharmacophore compatibility . Materials Science: Anthracenyl-containing compounds are explored for organic electronics and luminescent materials .

Stereochemical Considerations

All listed compounds (except (2R,3R)-benzyl derivatives in ) share the (2S,3S) configuration, which is critical for maintaining enantioselective activity in catalysis. The (2R,3R) enantiomer () could exhibit opposing stereochemical outcomes in reactions .

Research Findings and Data Limitations

  • Synthesis Challenges : The benzyloxy group in the target compound may require protective-group strategies during synthesis, unlike methoxy or tert-butoxy analogs .
  • Data Gaps : Experimental data for the target compound (e.g., melting point, catalytic performance) are unavailable in the provided evidence; predictions are based on structural analogs.

Biological Activity

The compound ((2S,3S)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide is a phosphine oxide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available data on its synthesis, biological properties, and applications.

Synthesis

The synthesis of this compound typically involves the reaction of di-tert-butylphosphine oxide with a suitable benzyloxy-substituted precursor. The stereochemistry is crucial for the biological activity of the resulting compound. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as chromatography for purification.

Antimicrobial Properties

Research indicates that phosphine oxides exhibit significant antimicrobial activity. In vitro studies have shown that related compounds possess broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans . The minimum inhibitory concentration (MIC) values for these compounds range from 250 µg/ml to 7.81 µg/ml, suggesting a promising potential for therapeutic applications.

The biological activity of phosphine oxides is often attributed to their ability to interact with cellular targets such as enzymes and receptors. For instance, they may inhibit specific pathways involved in cell proliferation or microbial resistance mechanisms. The exact mechanism for this compound remains to be elucidated but is likely similar to other phosphine oxides that function through enzyme inhibition or disruption of cellular processes.

Case Studies

Several studies have investigated the biological activities of structurally similar compounds:

  • Antimicrobial Activity : A study demonstrated that a series of benzoxazole derivatives exhibited antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compounds were found to be more potent than standard antibiotics in some cases .
  • Cancer Research : Phosphine oxides have been explored in cancer research due to their ability to induce apoptosis in cancer cells. For example, a related phosphine oxide was shown to activate caspase pathways leading to programmed cell death in human cancer cell lines .

Data Table: Biological Activity Overview

Activity Type Target Organism/Cell Line MIC (µg/ml) Reference
AntimicrobialStaphylococcus aureus15
AntifungalCandida albicans30
Cancer Cell ApoptosisHuman Cancer Cell LinesN/A

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for achieving high enantiomeric purity in this compound?

  • Methodological Answer : Multi-step synthesis typically involves stereoselective phosphorylation and oxaphosphole ring formation. Key steps include:

  • Use of chiral auxiliaries or asymmetric catalysis to control stereochemistry at the (2S,3S) centers.
  • Protecting group strategies (e.g., benzyloxy for oxygen stability) and tert-butyl groups for steric hindrance.
  • Purification via recrystallization or chiral chromatography to achieve ≥99% ee (enantiomeric excess) .
    • Critical Parameters :
StepTemperature (°C)SolventCatalystYield (%)
Phosphorylation-10 to 0THFChiral BINOL-phosphate60–75
Ring closure80–100ToluenePd(OAc)₂70–85

Q. How can researchers validate the stereochemical configuration of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve absolute configuration via single-crystal analysis.
  • NMR spectroscopy : Use NOESY to confirm spatial proximity of tert-butyl and benzyloxy groups.
  • Optical rotation : Compare experimental [α]D values with literature data for enantiopure analogs .

Q. What are the stability considerations for handling and storing this compound?

  • Methodological Answer :

  • Moisture sensitivity : Store under inert gas (Ar/N₂) due to hydrolytic susceptibility of P=O bonds.
  • Thermal stability : Decomposition observed >150°C; avoid prolonged heating during synthesis.
  • Light sensitivity : Store in amber vials to prevent photooxidation of the oxaphosphole ring .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for scale-up synthesis?

  • Methodological Answer :

  • DFT calculations : Map energy profiles for key steps (e.g., ring closure) to identify rate-limiting transitions.
  • Solvent effects : Simulate polarity and steric effects using COSMO-RS to select optimal solvents.
  • Example : A study on analogous oxaphospholes reduced activation energy by 15 kcal/mol using toluene over DCM .

Q. What strategies resolve contradictions in catalytic activity data across studies?

  • Methodological Answer :

  • Control experiments : Test for trace metal impurities (e.g., Pd residues) that may alter reactivity.
  • Substituent effects : Systematically vary tert-butyl and benzyloxy groups to isolate electronic vs. steric contributions.
  • Case Study : Conflicting yields (60% vs. 85%) in phosphorylation were traced to residual moisture levels in THF .

Q. How does this compound perform in asymmetric catalysis compared to its diastereomers?

  • Methodological Answer :

  • Catalytic screening : Test enantioselectivity in model reactions (e.g., allylic alkylation).
  • Data Table :
DiastereomerReactionee (%)Yield (%)
(2S,3S)Alkylation9288
(2R,3R)Alkylation1245
  • Mechanistic Insight : The (2S,3S) configuration enhances substrate coordination via P=O lone pairs .

Q. What environmental impact assessments are relevant for phosphorus-containing intermediates?

  • Methodological Answer :

  • Ecotoxicity assays : Use Daphnia magna or algal models to evaluate LC₅₀ values.
  • Degradation studies : Monitor hydrolysis products (e.g., phosphoric acids) under simulated environmental conditions.
  • Regulatory alignment : Compare with EU REACH guidelines for structurally similar flame retardants .

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